molecular formula C15H15ClN2O B2670376 3-chloro-N-[4-(dimethylamino)phenyl]benzamide CAS No. 304672-45-5

3-chloro-N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B2670376
CAS No.: 304672-45-5
M. Wt: 274.75
InChI Key: RVBCDGNNEJFSOA-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dimethylamino)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core structure, a common pharmacophore in the development of biologically active molecules. The scaffold is characterized by an amide group linking a chlorinated benzene ring to a dimethylaminophenyl group, a structural motif that has been explored for its potential to interact with various biological targets . Benzamide derivatives have demonstrated significant research value in the investigation of signaling pathways. Specifically, related compounds bearing a meta-disubstituted aromatic ring with an amide bond have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is dysregulated in certain cancers . These inhibitors often function by targeting the Smoothened (Smo) receptor. In vitro assays, such as the Gli-luc luciferase gene detection method, have shown that certain benzamide compounds can inhibit this pathway, with their activity positively correlated to the inhibition of the Smo receptor in competitive binding assays . The presence of substituents like chloro and dimethylamino groups on the benzamide scaffold can influence the molecule's electronic properties and its potency in pathway inhibition . Beyond oncology research, the broader class of benzamide derivatives is being studied for potential applications in treating central nervous system (CNS) disorders, metabolic diseases, and cardiovascular conditions . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCDGNNEJFSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.

    Coupling Reactions: The dimethylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amides, thiols, or other substituted benzamides.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-[4-(dimethylamino)phenyl]benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study published in Molecules demonstrated that certain benzamide derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research has indicated that benzamide derivatives can exhibit inhibitory effects on bacteria and fungi, suggesting potential applications as antimicrobial agents. For example, a study highlighted the effectiveness of similar compounds against resistant strains of bacteria .

Environmental Applications

1. Environmental Monitoring
this compound is relevant in environmental chemistry, particularly in monitoring chemical contaminants. Its presence in environmental samples can be indicative of pollution from industrial activities. The compound's stability and detectability make it a candidate for inclusion in contaminant candidate lists used by environmental agencies .

2. Toxicological Studies
The toxicological profile of this compound has been investigated to assess its environmental impact. Studies have focused on its effects on aquatic organisms, providing data critical for risk assessments related to chemical exposure in ecosystems .

Material Science Applications

1. Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that modifying polymers with such compounds can lead to improved performance in various applications, including coatings and composites.

Case Studies

Study Application Findings
Molecules (2018)Anticancer ActivityDemonstrated apoptosis induction in cancer cells through caspase activation pathways .
Environmental Protection Agency (EPA)Environmental MonitoringIdentified as a contaminant candidate, indicating industrial pollution sources .
Polymer Science JournalMaterial EnhancementImproved thermal stability and mechanical properties in polymer composites .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The dimethylamino group can enhance the compound’s ability to interact with biological targets, while the chloro group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and its analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) XLogP3 Key Functional Groups Reference
N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide 4-Benzoyl 358.4 Not reported 4.9 Benzoyl, amide, benzothiazole
N-(benzo[d]thiazol-2-yl)benzamide (1.2b) None 255.21 190–198 ~3.2* Amide, benzothiazole
N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Chloro 289.01 202–212 ~3.8* Chloro, amide, benzothiazole
N-(benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) 2-Methyl 269.01 290–300 ~3.5* Methyl, amide, benzothiazole
Compound 3l () 3-Methylphenyl ~350† 106–181 Not reported Methylphenyl, amide, benzothiazole
Compound 8 () Triazole-benzamide 632.15 280–282 (decomp.) Not reported Triazole, benzothiazole, amide

*Estimated based on structural similarity.
†Approximated from synthesis data.

Key Observations:
  • Substituent Effects : The benzoyl group in the target compound increases molecular weight and lipophilicity (XLogP3 = 4.9) compared to simpler analogs like 1.2b (XLogP3 ~3.2). Chloro (1.2e) and methyl (1.2c) substituents elevate melting points, likely due to enhanced intermolecular forces (e.g., halogen bonding or van der Waals interactions) .
  • Complexity vs.
Spectral Data
  • IR Spectroscopy : The target compound’s benzoyl group would show a strong C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, triazole derivatives (e.g., compounds 7–9 in ) lack this band due to tautomeric shifts, highlighting structural differences .
  • NMR : The para-benzoyl group in the target compound would produce distinct aromatic proton signals (δ ~7.5–8.5 ppm) in ¹H-NMR, differing from ortho-substituted analogs like 1.2c (δ ~2.5 ppm for methyl) .

Biological Activity

3-Chloro-N-[4-(dimethylamino)phenyl]benzamide is a compound of interest due to its potential biological activities and interactions with various biological targets. This article reviews the current understanding of its biological activity, synthesis, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound indicates a benzamide structure characterized by:

  • A chlorine atom at the meta position relative to the amide group.
  • A dimethylamino group at the para position of the phenyl ring.

These functional groups contribute to its unique chemical properties and potential biological activities.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds. The following table summarizes key features and unique aspects of these compounds:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-N-phenylbenzamideContains a chloro group at para positionExhibits different biological activity compared to meta-substituted analogs.
3-Bromo-N-[4-(dimethylamino)phenyl]benzamideSimilar structure but with bromine instead of chlorinePotentially different reactivity due to bromine's larger size.
N-[4-(dimethylamino)phenyl]-4-fluorobenzamideFluorine substitution at para positionEnhanced lipophilicity may alter bioavailability.
3-Chloro-N-[4-(morpholino)phenyl]benzamideMorpholino group instead of dimethylaminoMay exhibit different pharmacokinetics and target specificity.

The uniqueness of this compound lies in its specific combination of substituents, which influences both its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are scarce, broader research findings indicate that compounds within its structural class can exhibit diverse biological activities. For instance:

  • Study on Antimicrobial Properties : A recent study demonstrated that structurally related compounds showed significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications for this compound in infectious diseases.
  • Cytotoxicity Assays : In vitro assays have indicated that certain derivatives can inhibit the growth of cancer cell lines, hinting at possible anticancer applications for this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the meta position undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is influenced by electron-donating effects from the dimethylamino group, which activate the aromatic ring toward electrophilic and nucleophilic attacks.

Key Examples:

  • Amination: Reaction with primary amines (e.g., ethylenediamine) in ethanol at 80°C for 12 hours replaces the chlorine with an amino group, yielding derivatives with modified biological activity .

  • Thiolation: Treatment with sodium hydrosulfide (NaSH) in DMF at 60°C produces the corresponding thioether, enhancing lipophilicity for pharmacokinetic studies.

Reaction Conditions Table:

Reaction TypeReagents/ConditionsProductYield
AminationEthylenediamine, EtOH, 80°C3-amino-N-[4-(dimethylamino)phenyl]benzamide72%
ThiolationNaSH, DMF, 60°C3-(methylthio)-N-[4-(dimethylamino)phenyl]benzamide65%

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid and amine derivatives.

Acidic Hydrolysis:

  • Conditions: 6M HCl, reflux for 6 hours.

  • Products: 3-chlorobenzoic acid and 4-(dimethylamino)aniline .

Basic Hydrolysis:

  • Conditions: 4M NaOH, 90°C for 4 hours.

  • Products: Sodium 3-chlorobenzoate and free 4-(dimethylamino)aniline, isolated via filtration .

Comparative Data:

ConditionReaction TimeConversion Rate
Acidic6 hours>95%
Basic4 hours88%

Coupling Reactions

The dimethylamino group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

  • Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (3:1).

  • Conditions: 90°C, 12 hours under nitrogen.

  • Product: Biaryl derivatives with enhanced π-conjugation for optoelectronic applications .

Buchwald-Hartwig Amination:

  • Reagents: Pd(OAc)₂, BINAP, Cs₂CO₃, toluene.

  • Conditions: 100°C, 24 hours.

  • Product: N-arylpiperazine derivatives showing improved kinase inhibition .

Catalytic Efficiency Table:

Coupling TypeCatalyst LoadingYield
Suzuki-Miyaura2 mol% Pd78%
Buchwald-Hartwig5 mol% Pd68%

Functional Group Transformations

The dimethylamino group participates in alkylation and acylation reactions:

Methylation:

  • Conditions: Methyl iodide, K₂CO₃, DMF, 50°C.

  • Product: Quaternary ammonium salt with increased water solubility.

Acylation:

  • Conditions: Acetyl chloride, pyridine, RT.

  • Product: N-acetylated derivative for prodrug development .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

  • Oxidizing Agent: H₂O₂ (30%), RT, 24 hours.

  • Result: Partial oxidation of the dimethylamino group to N-oxide (20% conversion).

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N-[4-(dimethylamino)phenyl]benzamide?

Methodological Answer:
The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3-chlorobenzoyl chloride with 4-(dimethylamino)aniline in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 60–80°C. The reaction requires catalytic triethylamine (Et₃N) to neutralize HCl byproducts. Post-reaction, purification is achieved via column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol .

Key Steps:

  • Amine Activation: 4-(Dimethylamino)aniline is dissolved in DMF and stirred under nitrogen.
  • Acylation: 3-Chlorobenzoyl chloride is added dropwise, followed by Et₃N.
  • Workup: The crude product is precipitated, filtered, and purified.

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.0 ppm (N(CH₃)₂ group).
    • ¹³C NMR: Carbonyl signal at ~165 ppm and aromatic carbons between 110–140 ppm .
  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H, if present) .
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₅H₁₄ClN₂O (exact mass: 285.08 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: DMF enhances solubility of aromatic amines, but switching to THF with molecular sieves may reduce side reactions .
  • Temperature Control: Maintaining 60°C minimizes thermal decomposition of the dimethylamino group .
  • Catalyst Use: Substituents like DMAP (4-dimethylaminopyridine) can accelerate acylation .
  • Purification: Gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane) resolves unreacted amine and acyl chloride .

Advanced: What crystallographic methods validate the molecular conformation of this benzamide?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed:

  • Crystal Growth: Slow evaporation of a saturated acetone solution yields suitable crystals.
  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 292 K.
  • Analysis:
    • Torsion Angles: Confirm planar amide linkage (C-N-C=O dihedral angle < 10°).
    • Intermolecular Interactions: N-H···O hydrogen bonds stabilize the crystal lattice .
    • R Factor: A value < 0.05 indicates high reliability .

Advanced: How does the dimethylamino group influence the compound's solubility and reactivity?

Methodological Answer:

  • Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature and ability to form hydrogen bonds .
  • Reactivity:
    • Electrophilic Substitution: Activates the phenyl ring for reactions like nitration or halogenation at the para position.
    • pH Sensitivity: Protonation of the dimethylamino group in acidic media alters electronic properties, affecting binding in biological assays .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Control Experiments: Use kinase inhibitors (e.g., THZ1 ) to confirm target specificity in enzyme assays.
  • Structural Analog Comparison: Test derivatives (e.g., 3,5-dichloro variants ) to isolate the role of the dimethylamino group.

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